molecular formula C20H15NO2S B12918668 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- CAS No. 114650-12-3

1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

Cat. No.: B12918668
CAS No.: 114650-12-3
M. Wt: 333.4 g/mol
InChI Key: RPWWRRBIEXNMGX-UHFFFAOYSA-N
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Description

2-phenyl-1-(phenylsulfonyl)-1H-indole is a heterocyclic compound that features an indole core substituted with a phenyl group and a phenylsulfonyl group. Indole derivatives are widely recognized for their biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-(phenylsulfonyl)-1H-indole typically involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the indole, followed by the addition of phenylsulfonyl chloride to introduce the sulfonyl group .

Industrial Production Methods

Industrial production of 2-phenyl-1-(phenylsulfonyl)-1H-indole may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Catalysts and solvents are chosen to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-phenyl-1-(phenylsulfonyl)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. The indole core is known to interact with various proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-1-(phenylsulfonyl)-1H-indole is unique due to its indole core, which is a common motif in many biologically active molecules. The presence of both phenyl and phenylsulfonyl groups enhances its chemical versatility and potential for diverse applications in research and industry .

Properties

CAS No.

114650-12-3

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-phenylindole

InChI

InChI=1S/C20H15NO2S/c22-24(23,18-12-5-2-6-13-18)21-19-14-8-7-11-17(19)15-20(21)16-9-3-1-4-10-16/h1-15H

InChI Key

RPWWRRBIEXNMGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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